
Methyldopa pivaloyloxyethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyldopa pivaloyloxyethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C17H25NO6 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacokinetics
The pharmacokinetic profile of methyldopa pivaloyloxyethyl ester reveals several advantages over traditional methyldopa administration:
- Absorption : POE is rapidly absorbed and hydrolyzed to methyldopa upon administration. Studies indicate that approximately 93% of the administered dose is excreted in urine, with a significant portion as methyldopa itself, enhancing its therapeutic efficacy .
- Bioavailability : The systemic availability of methyldopa from POE is approximately 64%, compared to only 27% from oral methyldopa, indicating a more efficient delivery to the systemic circulation .
- Metabolism : Following POE administration, there is a notable shift from sulfation to methylation in the metabolic pathways, resulting in different urinary metabolites compared to standard methyldopa .
Hypertension Management
This compound is primarily indicated for managing hypertension. Its enhanced pharmacokinetics allow for better control of blood pressure in patients who may not respond adequately to conventional therapies.
- Case Study : In a clinical trial involving hypertensive patients, the administration of POE resulted in a more uniform response in blood pressure reduction compared to standard methyldopa treatments. The maximum reduction was observed within 4 to 6 hours post-administration .
Use in Special Populations
Methyldopa is often preferred for use in specific populations, such as pregnant women, due to its safety profile. The prodrug form may offer additional benefits in terms of dosing convenience and patient compliance.
Table 1: Pharmacokinetic Comparison of Methyldopa and this compound
Parameter | Methyldopa (Standard) | This compound |
---|---|---|
Bioavailability | 27% | 64% |
Peak Plasma Concentration | 6 µg/ml | Not specified |
Time to Peak Concentration | 3-6 hours | Faster than standard |
Major Urinary Metabolites | Methyldopa sulfate | 3-OCH3 methyldopa |
Table 2: Clinical Outcomes in Hypertensive Patients
Study Group | Treatment Type | Blood Pressure Reduction (%) |
---|---|---|
Group A (Standard) | Oral Methyldopa | 10-15% |
Group B (Experimental) | POE Methyldopa | 15-20% |
特性
CAS番号 |
81660-38-0 |
---|---|
分子式 |
C17H25NO6 |
分子量 |
339.4 g/mol |
IUPAC名 |
1-[(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoyl]oxyethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H25NO6/c1-10(23-14(21)16(2,3)4)24-15(22)17(5,18)9-11-6-7-12(19)13(20)8-11/h6-8,10,19-20H,9,18H2,1-5H3/t10?,17-/m0/s1 |
InChIキー |
IFDYIWPAJKYNTO-LKDXBUKQSA-N |
SMILES |
CC(OC(=O)C(C)(C)C)OC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N |
異性体SMILES |
CC(OC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N)OC(=O)C(C)(C)C |
正規SMILES |
CC(OC(=O)C(C)(C)C)OC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N |
Key on ui other cas no. |
81660-38-0 |
同義語 |
methyldopa pivaloyloxyethyl ester methyldopa pivaloyloxyethyl ester hydrochloride pivaloyloxyethyl methyldopa ester POE methyldopa |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。